molecular formula C22H19ClN4O3 B2809876 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-50-7

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2809876
CAS No.: 2034408-50-7
M. Wt: 422.87
InChI Key: OBFVCDUCVYVBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting with a chlorinated precursor, the indole ring is constructed through cyclization reactions.

    Piperidine Ring Formation: The piperidine ring is synthesized via nucleophilic substitution reactions.

    Quinazoline Core Construction: The quinazoline core is formed through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the indole, piperidine, and quinazoline fragments under specific conditions, often using catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the indole or quinazoline rings.

Scientific Research Applications

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(5-bromo-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(1-(5-fluoro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(1-(5-methyl-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern and the presence of the chloro group on the indole ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c23-14-5-6-17-13(11-14)12-19(24-17)21(29)26-9-7-15(8-10-26)27-20(28)16-3-1-2-4-18(16)25-22(27)30/h1-6,11-12,15,24H,7-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFVCDUCVYVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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